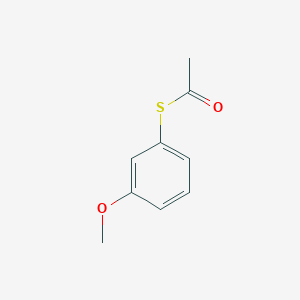

S-(3-Methoxyphenyl) ethanethioate

CAS No.: 69746-44-7

Cat. No.: VC13550879

Molecular Formula: C9H10O2S

Molecular Weight: 182.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69746-44-7 |

|---|---|

| Molecular Formula | C9H10O2S |

| Molecular Weight | 182.24 g/mol |

| IUPAC Name | S-(3-methoxyphenyl) ethanethioate |

| Standard InChI | InChI=1S/C9H10O2S/c1-7(10)12-9-5-3-4-8(6-9)11-2/h3-6H,1-2H3 |

| Standard InChI Key | BSUMOLODBDMGEB-UHFFFAOYSA-N |

| SMILES | CC(=O)SC1=CC=CC(=C1)OC |

| Canonical SMILES | CC(=O)SC1=CC=CC(=C1)OC |

Introduction

Structural and Molecular Characteristics

S-(3-Methoxyphenyl) ethanethioate belongs to the class of organosulfur compounds, specifically thioesters, where a sulfur atom replaces the oxygen in the ester functional group. The IUPAC name S-(3-methoxyphenyl) ethanethioate reflects its structure: a phenyl ring substituted with a methoxy group at the meta position, connected via a two-carbon chain to a thioacetate moiety. Key structural features include:

-

Molecular formula:

-

Molecular weight: 182.24 g/mol

-

InChIKey: InChI=1S/C9H10O2S/c1-11

The methoxy group (-OCH) at the phenyl ring’s meta position enhances the compound’s lipophilicity, influencing its solubility and reactivity. Comparative analysis with related thioesters, such as S-methyl thioacetate (), reveals that the aromatic substitution in S-(3-methoxyphenyl) ethanethioate significantly alters its electronic and steric profiles .

The synthesis of S-(3-methoxyphenyl) ethanethioate typically involves multi-step organic reactions. A widely cited method involves the following steps:

-

Starting material: 3-Methoxyphenylacetic acid.

-

Thioesterification: Reaction with thionyl chloride () or phosphorus pentasulfide () to introduce the thiol group.

-

Purification: Chromatography or recrystallization to isolate the product.

The reaction mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a thiol group. For example:

Physicochemical Properties

The compound’s properties are critical for its handling and application:

| Property | Value |

|---|---|

| Melting point | Not reported |

| Boiling point | Not reported |

| Solubility | Likely soluble in organic solvents (e.g., DMSO, chloroform) |

| Stability | Sensitive to moisture and heat |

The methoxy group’s electron-donating effect increases the phenyl ring’s electron density, potentially enhancing interactions with biological targets .

Comparative Analysis with Related Compounds

To contextualize its properties, S-(3-methoxyphenyl) ethanethioate is compared to two related thioesters:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| S-Methyl thioacetate | Volatile, found in foods; simpler structure | |

| S-[4-(3-Methoxyphenyl)but-3-ynyl] ethanethioate | Extended carbon chain; alkyne functional group |

The phenyl and methoxy groups in S-(3-methoxyphenyl) ethanethioate likely enhance target binding affinity compared to aliphatic thioesters.

Applications in Medicinal Chemistry

The compound’s potential applications include:

-

Drug discovery: As a scaffold for designing COX-2 inhibitors or anticancer agents.

-

Chemical biology: A probe for studying thioesterase enzymes or protein S-acylation.

Patents on related methoxyphenyl compounds highlight the pharmaceutical industry’s interest in this structural motif .

Future Research Directions

Key gaps include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume